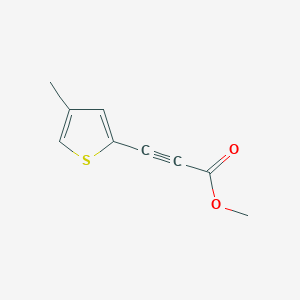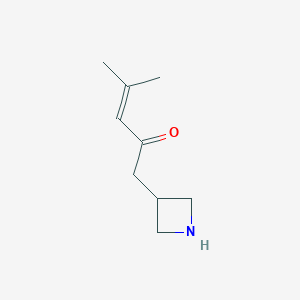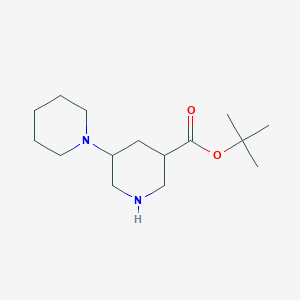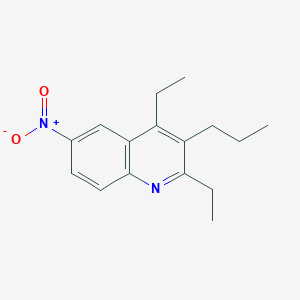
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is a constrained analog of phenylalanine and has been identified as a core structural element in several peptide-based drugs . It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. Traditional approaches include the Pictet-Spengler and Bischler-Napieralski reactions . Recent advancements have introduced multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . These methods involve the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like H2O2 and TBHP . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with various nucleophiles under suitable conditions.
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are of interest for their potential biological activities .
Aplicaciones Científicas De Investigación
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the PD-1/PD-L1 pathway, it blocks the interaction between PD-1 on immune cells and PD-L1 on tumor cells, thereby reinvigorating exhausted immune cells to detect and eliminate cancer cells . The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy.
Comparación Con Compuestos Similares
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A constrained analog of phenylalanine, used in various peptide-based drugs.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have shown potential as inhibitors of influenza virus polymerase acidic (PA) endonuclease.
N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
The uniqueness of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific ethyl substitution, which imparts distinct biological properties and enhances its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-8-3-4-9-6-11(12(14)15)13-7-10(9)5-8/h3-5,11,13H,2,6-7H2,1H3,(H,14,15) |
Clave InChI |
PPDGNOWYYIBGPE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CC(NC2)C(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
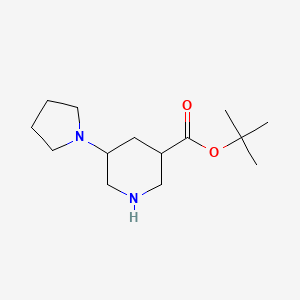
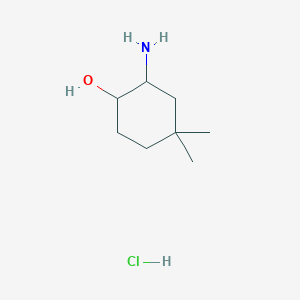
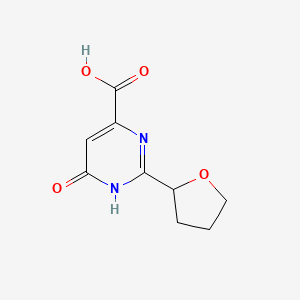
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
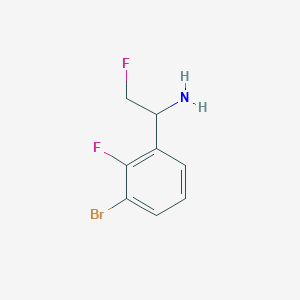
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)


